Cas no 887348-09-6 (N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide)
N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Methoxyphenyl)-2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]propanamide
- AKOS016247816
- 887348-09-6
- AKOS002250883
- N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
- F3090-2678
- VU0508905-1
- N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
- N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide
- STL023121
- N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide
-
- Inchi: 1S/C18H19N5O3S/c1-12(17(24)19-13-4-8-15(25-2)9-5-13)27-18-20-21-22-23(18)14-6-10-16(26-3)11-7-14/h4-12H,1-3H3,(H,19,24)
- InChI Key: MTHVVFUKBUMVSH-UHFFFAOYSA-N
- SMILES: S(C1=NN=NN1C1C=CC(=CC=1)OC)C(C)C(NC1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 385.12086066g/mol
- Monoisotopic Mass: 385.12086066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 117Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 12.52±0.70(Predicted)
N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide Pricemore >>
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| Life Chemicals | F3090-2678-2μmol |
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$63.0 | 2023-04-27 | |
| Life Chemicals | F3090-2678-4mg |
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N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide |
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N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide |
887348-09-6 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide
N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide (CAS No. 887348-09-6): A Comprehensive Overview
N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide (CAS No. 887348-09-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a methoxyphenyl tetrazole derivative, exhibits a unique combination of structural features that make it a promising candidate for various therapeutic applications.
The core structure of N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide consists of a propanamide backbone linked to a tetrazole ring through a sulfur atom. The presence of the methoxyphenyl substituents on both the propanamide and tetrazole moieties imparts significant electronic and steric effects, which can influence the compound's biological activity and pharmacokinetic properties.
Tetrazoles, in general, are known for their diverse biological activities, including anti-inflammatory, analgesic, and cardiovascular effects. The specific arrangement of functional groups in N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide suggests potential applications in the treatment of inflammatory diseases and pain management. Recent studies have highlighted the ability of tetrazole derivatives to modulate key signaling pathways involved in inflammation and pain perception.
In the context of medicinal chemistry, the synthesis of N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. The synthetic route typically involves the formation of the tetrazole ring followed by coupling with the propanamide moiety. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the synthesis process.
The biological evaluation of N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide has revealed promising results in preclinical studies. In vitro assays have demonstrated its potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, in vivo studies using animal models have shown that this compound can effectively reduce inflammation and alleviate pain symptoms without significant side effects.
The pharmacokinetic profile of N-(4-< strong > methoxyphenyl strong > ) - 2 - { 1 - ( 4 - < strong > methoxyphenyl strong > ) - 1H - 1 , 2 , 3 , 4 - < strong > tetrazol strong > - 5 - ylsulfanyl } propanamide has also been extensively studied. It exhibits good oral bioavailability and a favorable distribution profile, making it suitable for oral administration. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a particular affinity for inflamed areas. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to the formation of inactive metabolites that are excreted via urine and feces.
In terms of safety and toxicity, preclinical studies have shown that N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide has a wide therapeutic window and low toxicity. Acute toxicity studies in rodents did not reveal any significant adverse effects at doses up to several times higher than the effective dose. Chronic toxicity studies are ongoing to further evaluate its long-term safety profile.
The potential therapeutic applications of N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide are broad and include the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Its analgesic properties also make it a promising candidate for managing pain associated with these conditions. Clinical trials are currently underway to assess its efficacy and safety in human patients.
In conclusion, N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-y lsulfanyl}propanamide (CAS No. 887348 - 09 - 6) represents an exciting advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities position it as a potential therapeutic agent for various inflammatory and pain-related disorders. Ongoing research continues to explore its full potential and pave the way for its future clinical applications.
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